molecular formula C12H12Cl3N3 B4294845 3,4,5-TRICHLORO-6-(4-METHYLPIPERIDINO)-2-PYRIDINECARBONITRILE

3,4,5-TRICHLORO-6-(4-METHYLPIPERIDINO)-2-PYRIDINECARBONITRILE

Cat. No.: B4294845
M. Wt: 304.6 g/mol
InChI Key: VYNDQGFOLNWJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trichloro-6-(4-methylpiperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of three chlorine atoms, a piperidine ring, and a nitrile group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRICHLORO-6-(4-METHYLPIPERIDINO)-2-PYRIDINECARBONITRILE typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of pyridine derivatives followed by the introduction of the piperidine ring and the nitrile group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination reactions using specialized equipment to handle the reactive intermediates. The process is optimized for efficiency, safety, and cost-effectiveness, often employing continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichloro-6-(4-methylpiperidin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the nitrile group or the piperidine ring.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and trifluoroacetic anhydride.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

3,4,5-Trichloro-6-(4-methylpiperidin-1-yl)pyridine-2-carbonitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,5-TRICHLORO-6-(4-METHYLPIPERIDINO)-2-PYRIDINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trichloropyridine: A simpler pyridine derivative with similar chlorination patterns.

    3,4,5,6-Tetrachloropyridine-2-carbonitrile: Another chlorinated pyridine compound with an additional chlorine atom.

Uniqueness

3,4,5-Trichloro-6-(4-methylpiperidin-1-yl)pyridine-2-carbonitrile is unique due to the presence of the piperidine ring and the nitrile group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, offering versatility and potential for the development of new materials and therapeutic agents.

Properties

IUPAC Name

3,4,5-trichloro-6-(4-methylpiperidin-1-yl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3N3/c1-7-2-4-18(5-3-7)12-11(15)10(14)9(13)8(6-16)17-12/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNDQGFOLNWJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=C2Cl)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-TRICHLORO-6-(4-METHYLPIPERIDINO)-2-PYRIDINECARBONITRILE
Reactant of Route 2
Reactant of Route 2
3,4,5-TRICHLORO-6-(4-METHYLPIPERIDINO)-2-PYRIDINECARBONITRILE
Reactant of Route 3
Reactant of Route 3
3,4,5-TRICHLORO-6-(4-METHYLPIPERIDINO)-2-PYRIDINECARBONITRILE
Reactant of Route 4
3,4,5-TRICHLORO-6-(4-METHYLPIPERIDINO)-2-PYRIDINECARBONITRILE
Reactant of Route 5
3,4,5-TRICHLORO-6-(4-METHYLPIPERIDINO)-2-PYRIDINECARBONITRILE
Reactant of Route 6
3,4,5-TRICHLORO-6-(4-METHYLPIPERIDINO)-2-PYRIDINECARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.